molecular formula C4H5BrN2 B176913 3-(bromomethyl)-1H-pyrazole CAS No. 102846-12-8

3-(bromomethyl)-1H-pyrazole

Cat. No.: B176913
CAS No.: 102846-12-8
M. Wt: 161 g/mol
InChI Key: HYCRIDFDPOZBTQ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Modern Chemical Research

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is widely recognized as a privileged scaffold in the fields of medicinal and organic chemistry. nih.govbohrium.comnih.gov This designation stems from its frequent appearance as a core structural motif in a vast array of compounds exhibiting significant biological activities. nih.govijcrt.orgmdpi.com The pyrazole ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor allow it to interact effectively with various biological targets like enzymes and receptors. bohrium.com

The metabolic stability of the pyrazole nucleus is a key factor in its prevalence in drug design. nih.gov Its structure is integral to numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil, underscoring its pharmacological importance. nih.govnih.gov The versatility of the pyrazole core allows for straightforward functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of derivative compounds. tandfonline.comresearchgate.net Consequently, the pyrazole framework is a cornerstone in the development of novel therapeutic agents for a wide spectrum of diseases, including cancer, inflammation, and microbial infections. mdpi.commdpi.com

The bromomethyl group (–CH₂Br) is a highly valuable functional group in synthetic organic chemistry due to its inherent reactivity. ontosight.ai It serves as a potent electrophile, making the attached carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity facilitates numerous chemical transformations, most notably nucleophilic substitution reactions, which allow for the facile introduction of diverse functional groups such as amines, thiols, and alkoxides. evitachem.com

The C-Br bond in a bromomethyl group is a good leaving group, which is essential for these substitution reactions. This feature allows transformations to proceed under relatively mild conditions, which is beneficial when working with sensitive or complex molecules. google.com The bromomethyl functionality can be installed through various methods, such as the bromination of a corresponding methyl group using reagents like N-bromosuccinimide (NBS). This strategic placement of a reactive handle enables chemists to use bromomethylated compounds as key intermediates for building more complex molecular structures through sequential reactions. ontosight.aigoogle.com

Overview of 3-(bromomethyl)-1H-pyrazole as a Versatile Synthetic Building Block

The compound this compound merges the desirable features of the pyrazole core with the synthetic utility of the bromomethyl group. This combination makes it a highly versatile and sought-after building block in organic synthesis. evitachem.comrsc.org The pyrazole ring provides a stable, aromatic scaffold with defined biological relevance, while the bromomethyl group at the 3-position acts as a reactive site for further chemical elaboration. researchgate.net

This compound serves as a fundamental precursor for synthesizing more complex molecules, particularly in the realms of pharmaceutical and agrochemical research. evitachem.com Its bifunctional nature—a reactive electrophilic center on a stable heterocyclic core—allows it to be incorporated into larger molecular frameworks. Chemists utilize this building block to construct elaborate structures, including fused heterocyclic systems and multi-substituted pyrazole derivatives. mdpi.comresearchgate.net For example, it can be used in reactions to create pyrazole-pyridine hybrids, which are of significant interest in medicinal chemistry. The compound's ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds makes it an essential tool for creating novel molecular entities with tailored properties. rsc.orgresearchgate.net

The utility of this compound extends to a variety of advanced organic reactions. The reactive bromomethyl group is central to its function as a precursor. It readily undergoes nucleophilic substitution with a wide array of nucleophiles, including amines, azides, and the carbanions of substituted ethyl acetates. researchgate.netrsc.org This allows for the direct attachment of new side chains and functional groups to the pyrazole ring.

Furthermore, the bromomethyl group can be transformed into other functionalities. For instance, it can be oxidized to form a formyl group or a carboxylic acid, or it can be reduced to a simple methyl group. evitachem.com These transformations significantly expand its synthetic potential. It has been used as a precursor in the synthesis of pyrazole-substituted nucleosides and in the formation of fused pyrazolo[1,5-a]pyrimidines, which are also considered privileged structures in medicinal chemistry. researchgate.netencyclopedia.pub

Chemical Data and Properties

Below are tables summarizing key information for this compound and its synthetic utility.

Table 1: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compoundNot availableC₄H₅BrN₂161.00
1-(Bromomethyl)-1H-pyrazole882844-61-7C₄H₅BrN₂161.00
3-(Bromomethyl)-1-methyl-1H-pyrazole102846-13-9C₅H₇BrN₂175.03 chemscene.com
3-(3-Bromo-1H-pyrazol-1-yl)propanenitrile1289266-59-6C₆H₆BrN₃200.04

Table 2: Key Synthetic Transformations of Bromomethyl Pyrazoles

Reaction TypeDescriptionExample ReactantsResulting FunctionalityReference
Nucleophilic SubstitutionThe bromo group is displaced by a nucleophile.Amines, Thiols, Alkoxides, Sodium AzideSubstituted aminomethyl, thiomethyl, alkoxymethyl, or azidomethyl pyrazoles evitachem.comresearchgate.net
OxidationThe bromomethyl group is oxidized to a higher oxidation state.Potassium permanganate (B83412) (KMnO₄)Pyrazole-3-carboxylic acid or pyrazole-3-carbaldehyde evitachem.comresearchgate.net
ReductionThe bromomethyl group is reduced.Catalytic hydrogenation (Pd/C)3-Methyl-1H-pyrazole evitachem.com
AlkylationThe pyrazole nitrogen is alkylated, or the bromomethyl group alkylates another molecule.Alkyl halides (for N-alkylation), Pyrazoles (for N-alkylation by the bromomethyl group)N-substituted pyrazoles
CyclocondensationUsed as a precursor to build fused ring systems.1,3-bis-electrophilic substratesFused heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) mdpi.comencyclopedia.pub

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c5-3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCRIDFDPOZBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543537
Record name 5-(Bromomethyl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102846-12-8
Record name 5-(Bromomethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromomethyl 1h Pyrazole

Multistep Synthetic Routes to 3-(bromomethyl)-1H-pyrazole and its Precursors

When direct bromination is not feasible or leads to low yields, multistep synthetic sequences provide a reliable alternative. These routes often involve creating a different functional group at the desired position, which is then converted into the bromomethyl group.

Functional group interconversion (FGI) is a cornerstone of organic synthesis that allows for the transformation of one functional group into another. ub.eduresearchgate.net A common strategy to synthesize this compound involves the initial synthesis of 3-(hydroxymethyl)-1H-pyrazole. This precursor can be prepared by reducing a pyrazole-3-carboxylic acid or a pyrazole-3-carbaldehyde. The resulting alcohol can then be converted to the target bromomethyl compound using standard brominating agents for alcohols, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Another FGI approach is halogen exchange. For example, a 2-chloromethylpyrazolo[1,5-a]pyridine can be converted to its bromomethyl analogue by reacting it with sodium bromide (NaBr) in acetone. This type of reaction is a classic Finkelstein reaction and is useful when the corresponding chloro-intermediate is more accessible.

The pyrazole (B372694) ring contains an acidic N-H proton that can interfere with many synthetic transformations, including metallation and certain coupling reactions. To prevent unwanted side reactions and to direct reactions to specific positions, one of the nitrogen atoms is often protected with a suitable functional group. arkat-usa.org

Common protecting groups for pyrazoles include tert-butoxycarbonyl (Boc), tetrahydropyranyl (THP), and 2-(trimethylsilyl)ethoxymethyl (SEM). arkat-usa.orgnih.govrsc.orgnih.gov The use of a protecting group can be critical for achieving regioselectivity. For instance, a protecting group can block one nitrogen atom, thereby directing alkylation or other substitutions to the second nitrogen atom with high selectivity. nih.gov

A notable strategy involves the "SEM switch," where a SEM protecting group is transposed from one nitrogen to the other, which in turn changes the reactivity of the C-3 and C-5 positions of the pyrazole ring, allowing for sequential and controlled functionalization. nih.gov After the desired synthetic steps are completed, the protecting group must be removed. The deprotection conditions need to be chosen carefully to avoid affecting other functional groups in the molecule. For example, the N-Boc group on pyrazoles can be selectively cleaved using sodium borohydride (B1222165) (NaBH₄) in ethanol, a method that leaves many other protecting groups intact. arkat-usa.org Similarly, THP-protected pyrazoles can be deprotected under solvent- and catalyst-free thermal conditions, representing a green chemistry approach. rsc.org

Green Chemistry Approaches in the Synthesis of Bromomethyl Pyrazole Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. dokumen.pub For pyrazole synthesis, several green approaches have been reported.

Solvent-Free and Catalytic Systems for Enhanced Efficiency

Conventional methods for the bromination of methyl-substituted heterocycles often require harsh conditions and the use of hazardous solvents. To address these limitations, significant research has been directed towards developing more efficient protocols using solvent-free conditions and catalytic systems.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of methyl groups attached to aromatic heterocycles. wikipedia.org The reaction can be initiated under radical conditions, often using a chemical initiator like azobisisobutyronitrile (AIBN) or through photochemical activation. To enhance efficiency and align with green chemistry principles, microwave-assisted synthesis has emerged as a powerful tool. An environmentally safe and efficient method has been developed for the regioselective α-bromination of aralkyl ketones using NBS under microwave irradiation without the need for a solvent or a catalyst. researchgate.net This approach dramatically reduces reaction times and simplifies work-up procedures. researchgate.net

Photocatalysis represents another advanced strategy. The use of an organic dye, such as erythrosine B, as a visible-light photocatalyst can activate NBS under mild conditions. nih.gov This photo-oxidative approach enhances the electrophilic nature of the bromine atom in NBS, leading to significantly reduced reaction times and high regioselectivity for the bromination of various heteroarenes, including pyrazoles. nih.gov

Catalytic amounts of an acid can also be employed for the α-bromination of certain carbonyl derivatives with NBS. wikipedia.org While direct catalytic bromination of the methyl group on 3-methyl-1H-pyrazole is an area of ongoing research, these analogous systems demonstrate the potential for developing highly efficient, catalyzed routes to this compound. For instance, the bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been successfully performed using NBS under mild conditions. acs.org

Table 1: Examples of Enhanced Efficiency Systems for Bromination

System TypeReagent/CatalystConditionsKey AdvantagesRelevant Precursor TypeCitations
Microwave-Assisted NBSSolvent-free, Catalyst-freeVery short reaction times, excellent yields, simple work-up.Aralkyl ketones researchgate.net
Photocatalytic NBS / Erythrosine BVisible light, mild conditionsHigh yields, high regioselectivity, reduced reaction times.Arenes and Heteroarenes nih.gov
Radical Initiation NBS / AIBNReflux conditionsHigh purity, good yields.3,5-dimethyl-1H-pyrazole
Acid Catalysis NBS / Acid catalyst-High-yielding, few side-products.Carbonyl derivatives wikipedia.org

Atom Economy and Sustainable Methodological Considerations

The principles of green chemistry, particularly atom economy and sustainability, are paramount in modern organic synthesis. The synthesis of pyrazole derivatives is increasingly scrutinized through this lens, from the initial ring formation to subsequent functionalization steps like bromination.

Multicomponent reactions (MCRs) are a cornerstone of sustainable synthesis, as they often exhibit high atom economy by incorporating multiple reactant molecules into the final product in a single step. aablocks.com The synthesis of the pyrazole core itself can be achieved through various MCRs, which are noted for their efficiency and for minimizing waste. aablocks.comorganic-chemistry.org

The development of solvent-free and catalyst-free reaction protocols further enhances the sustainability profile. rsc.org Performing reactions under microwave irradiation without a solvent not only accelerates the process but also eliminates the environmental burden associated with solvent use and disposal. researchgate.net

Electrochemical methods offer a promising green alternative for the synthesis of pyrazoles. rsc.org An electrochemically enabled approach for the synthesis of pyrazoles from pyrazolines utilizes inexpensive sodium chloride as both a redox mediator and a supporting electrolyte. rsc.org Such methods avoid the need for chemical oxidants and allow for simple, extraction-based work-ups, making them suitable for larger-scale, sustainable production. rsc.org The integration of continuous flow reactors in industrial applications can also enhance efficiency, control, and consistency, while minimizing waste generation.

Table 2: Comparison of Synthetic Strategies for Pyrazole Derivatives based on Sustainability

StrategyKey FeaturesAtom EconomySustainability AdvantagesCitations
Multicomponent Reactions One-pot, multiple reactantsHighShort reaction times, high efficiency, reduced waste. aablocks.com
Solvent-Free Bromination (Microwave) No solvent, NBS reagent, catalyst-freeModerate to High (with NBS regeneration)Eliminates solvent waste, energy efficient, rapid, potential for reagent recycling. researchgate.net
Photocatalytic Bromination Visible light, low catalyst loadingModerateMild conditions, high selectivity, uses light as a renewable energy source. nih.gov
Electrochemical Synthesis Uses electricity to drive reactionsHighAvoids chemical oxidants, can use recyclable mediators, often uses aqueous systems. rsc.org

Derivatization and Reactivity Profile of 3 Bromomethyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Bromomethyl Position

The C(sp³)-Br bond in 3-(bromomethyl)-1H-pyrazole is highly susceptible to nucleophilic attack, proceeding readily through an S_N2 mechanism. This allows for the straightforward introduction of a variety of functional groups at the methylene (B1212753) position, making it a cornerstone for synthesizing a diverse range of pyrazole (B372694) derivatives.

The reaction of this compound with oxygen-based nucleophiles, such as alcohols and phenols, provides a direct route to the corresponding ether derivatives. In these reactions, an alkoxide or phenoxide, typically generated by treating the corresponding alcohol or phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate), acts as the nucleophile. The reaction displaces the bromide ion to form a new C-O bond. These pyrazolyl-methyl ethers are valuable intermediates in medicinal chemistry.

Table 1: Examples of Reactions with Oxygen Nucleophiles

Nucleophile Base Product
Ethanol NaH 3-(ethoxymethyl)-1H-pyrazole
Phenol K₂CO₃ 3-(phenoxymethyl)-1H-pyrazole

The bromomethyl group readily undergoes amination with a wide range of nitrogen nucleophiles, including ammonia, primary amines, and secondary amines. These reactions lead to the formation of pyrazolyl-methylamines, which are significant structural motifs in pharmacologically active compounds. chemimpex.com The reaction conditions can be tailored based on the nucleophilicity of the amine. For instance, reactions with highly nucleophilic alkylamines may proceed at room temperature, while less reactive aromatic amines might require heating. Heterocyclic amines, such as indole, can also serve as effective nucleophiles. mdpi.com

Table 2: Examples of Reactions with Nitrogen Nucleophiles

Nucleophile Conditions Product
Ammonia Excess NH₃ in THF (1H-pyrazol-3-yl)methanamine
Diethylamine K₂CO₃, Acetonitrile, reflux N,N-diethyl-1-(1H-pyrazol-3-yl)methanamine
Indole NaH, DMF 3-((1H-indol-1-yl)methyl)-1H-pyrazole

Analogous to oxygen and nitrogen nucleophiles, sulfur-based nucleophiles react efficiently with this compound to form thioethers. researchgate.net Thiols can be converted to their more nucleophilic thiolate anions using a mild base, which then displace the bromide to form a C-S bond. chemistrysteps.com This method is a common strategy for introducing sulfur-containing functionalities into heterocyclic scaffolds. nih.govlibretexts.org The use of thiourea (B124793) followed by hydrolysis provides an alternative route to the corresponding thiol. chemistrysteps.com

Table 3: Examples of Reactions with Sulfur Nucleophiles

Nucleophile Base Product
Ethanethiol NaH 3-((ethylthio)methyl)-1H-pyrazole
Thiophenol K₂CO₃ 3-((phenylthio)methyl)-1H-pyrazole
Sodium hydrosulfide EtOH/H₂O (1H-pyrazol-3-yl)methanethiol

The introduction of a carbon-based substituent at the methyl position is a valuable transformation for extending the carbon framework. A classic example is the cyanation reaction, where a cyanide salt (e.g., NaCN, KCN) serves as the nucleophile to displace the bromide, yielding 3-(cyanomethyl)-1H-pyrazole. The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or further elaborated. Other carbon nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds or organometallic reagents, can also be employed to form new C-C bonds at this position.

Table 4: Examples of Reactions with Carbon Nucleophiles

Nucleophile Conditions Product
Sodium cyanide DMSO, 90 °C 2-(1H-pyrazol-3-yl)acetonitrile
Diethyl malonate NaOEt, EtOH Diethyl 2-((1H-pyrazol-3-yl)methyl)malonate

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are powerful tools for C-C and C-heteroatom bond formation. While the bromomethyl group itself is not a typical substrate for classic cross-coupling cycles like Suzuki or Heck, the pyrazole ring system is frequently modified using these methods. The presence of a bromo substituent on the pyrazole ring, for example at the C4 or C5 position, allows for a range of palladium-catalyzed transformations. The bromomethyl group's reactivity is generally orthogonal to these conditions, allowing for selective functionalization.

The Suzuki-Miyaura, Heck, and Sonogashira reactions are pillars of modern organic synthesis, typically involving the coupling of an aryl or vinyl halide with a suitable partner. wikipedia.orgwikipedia.orglibretexts.org In the context of pyrazole chemistry, these reactions are most often applied to bromo-substituted pyrazole rings rather than the bromomethyl side chain.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. Numerous studies have demonstrated the successful Suzuki-Miyaura coupling of bromopyrazoles with various aryl and heteroaryl boronic acids. nih.govrsc.orgrsc.orgnih.gov These reactions are crucial for the synthesis of biaryl-heterocyclic structures, which are common in drug discovery. rsc.org For example, 4-bromo-3,5-dinitro-1H-pyrazole has been effectively coupled with a range of boronic acids using a palladium precatalyst. rsc.org

Heck Coupling : The Heck reaction forms a C-C bond between an alkene and an aryl or vinyl halide. nih.gov This methodology has been used to synthesize vinyl-substituted pyrazoles. researchgate.net For instance, indole-pyrazole hybrids have been synthesized via a palladium-catalyzed Heck reaction between 4-ethenyl-1H-pyrazoles and 5-bromo-3H-indoles. researchgate.net

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a highly efficient method for synthesizing arylalkynes. organic-chemistry.orgucsb.edu The Sonogashira coupling of bromo-substituted pyrazoles with terminal alkynes has been optimized to produce various alkynylpyrazole derivatives, which are important precursors for other heterocyclic systems. researchgate.net

While the C(sp³)-Br bond of the this compound does not participate in these classical cross-coupling cycles, related palladium-catalyzed alkylations are known. For instance, Suzuki-type couplings of benzylic halides can occur, and Sonogashira-type reactions can proceed via nucleophilic attack of a copper acetylide on the alkyl halide. This highlights the distinct yet complementary reactivity of the pyrazole ring and its bromomethyl substituent.

Table 5: Examples of Palladium-Catalyzed Cross-Coupling on the Pyrazole Ring

Reaction Type Pyrazole Substrate Coupling Partner Catalyst System Product
Suzuki-Miyaura rsc.org 4-Bromo-3,5-dinitro-1H-pyrazole Phenylboronic acid XPhos Pd G2 4-Phenyl-3,5-dinitro-1H-pyrazole
Heck researchgate.net 5-Bromo-3H-indole 4-Ethenyl-1H-pyrazole Pd(OAc)₂, P(o-tol)₃ 5-((E)-2-(1H-pyrazol-4-yl)ethenyl)-3H-indole

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds. The bromomethyl group of this compound acts as a potent electrophile, analogous to a benzylic bromide, making it an ideal substrate for copper-mediated alkylation of various nucleophiles.

Research into copper-catalyzed cross-coupling has established protocols for the N-alkylation and O-alkylation of amines and phenols. While direct studies on this compound are not extensively detailed, the reactivity patterns of analogous systems provide a clear framework for its potential transformations. For instance, copper-catalyzed methods have been developed for the site-selective cross-coupling of N-H heterocycles, including pyrazoles, with substrates bearing benzylic C–H bonds. nih.gov These reactions, which form N-benzylic azoles, underscore the utility of copper in forging bonds between a pyrazole nitrogen and a benzylic-type carbon.

In a typical copper-mediated N-alkylation, this compound would react with a primary or secondary amine in the presence of a copper(I) or copper(II) catalyst. The reaction often requires a base to deprotonate the nucleophile or facilitate the catalytic cycle. Similarly, O-alkylation of phenols can be achieved, yielding pyrazolyl-methyl aryl ethers. A copper-catalyzed method for the cross-coupling of pyrazoles with benzylic C-H partners has been shown to be effective using Cu(OAc)₂ as the catalyst and N-fluorobenzenesulfonimide (NFSI) as the oxidant, with additives controlling the regioselectivity of N-H functionalization. nih.gov

The table below illustrates plausible copper-mediated coupling reactions based on established methodologies for analogous substrates.

Catalyst SystemNucleophileProduct TypeRef.
CuI / Diamine LigandPyrroles, Imidazoles, TriazolesN-(Pyrazol-3-ylmethyl)heterocycle nih.gov
Cu(OAc)₂ / AdditivePyrazolesN¹-(Pyrazol-3-ylmethyl)pyrazole nih.gov
Cu(OAc)₂ / OxidantAnilinesN-(Pyrazol-3-ylmethyl)aniline
CuI / Picolinic AcidPhenolsAryl (Pyrazol-3-ylmethyl) ether
Cu/TiO₂ + Au/TiO₂ / LightAminesN-alkylated amines

Other Metal-Catalyzed Functionalizations

Beyond copper, other transition metals, particularly palladium, are pivotal for carbon-carbon bond formation. The C(sp³)–Br bond in this compound is susceptible to oxidative addition by low-valent metal complexes, enabling cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for creating C–C bonds between an organohalide and an organoboron compound. While most commonly applied to aryl halides, its use has been extended to benzylic halides, which serve as excellent analogues for this compound. nih.govrsc.org In such a reaction, this compound would be coupled with an arylboronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This transformation would yield 3-arylmethyl-1H-pyrazoles, effectively expanding the carbon framework. A developed protocol for the microwave-assisted Suzuki-Miyaura coupling of benzylic bromides employs Pd(OAc)₂ with the JohnPhos ligand and K₂CO₃ as the base in DMF. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with organic halides. The reaction is typically catalyzed by palladium and co-catalyzed by copper. Seminal work has demonstrated that this reaction is not limited to aryl or vinyl halides; unactivated alkyl bromides can also serve as electrophiles. organic-chemistry.org More recent developments have shown the efficient palladium-catalyzed cross-coupling of benzylic bromides with lithium acetylides, which proceeds rapidly at room temperature. rsc.org This methodology would allow for the synthesis of 3-(prop-2-yn-1-yl)-1H-pyrazoles from this compound, introducing a versatile alkyne functionality for further derivatization.

The following table summarizes representative conditions for these metal-catalyzed functionalizations based on analogous benzylic systems.

Coupling ReactionCatalyst / LigandCoupling PartnerBaseSolventProduct TypeRef.
Suzuki-MiyauraPd(OAc)₂ / JohnPhosArylboronic acidK₂CO₃DMF3-Arylmethyl-1H-pyrazole nih.gov
Suzuki-MiyauraPdCl₂ / DPEPhosArylboronic acidNaHCO₃Ethanol/Water3-Arylmethyl-1H-pyrazole rsc.org
SonogashiraPd[P(tBu₃)]₂Lithium acetylide-THF3-Alkynyl-1H-pyrazole rsc.org
SonogashiraPd(OAc)₂ / PPh₃ / CuITerminal alkyneEt₃NToluene3-Alkynyl-1H-pyrazole acs.org

Modifications and Transformations of the Pyrazole Heterocycle

Electrophilic Aromatic Substitution on the Pyrazole Core

The pyrazole ring is an aromatic system capable of undergoing electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is dictated by the electronic properties of the ring nitrogens. The C4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack.

Nitration: The nitration of pyrazoles is a well-established transformation. Studies on 3-methyl-1H-pyrazole, a close structural analogue of this compound, confirm that nitration occurs at the C4 position. A common procedure involves the initial formation of an N-nitro intermediate using reagents like acetyl nitrate (B79036), which then rearranges upon heating to yield the C4-nitro product. chemicalbook.com For example, nitration of 3(5)-methyl-1H-pyrazole with ammonium (B1175870) nitrate and trifluoroacetic anhydride (B1165640) in trifluoroacetic acid affords 3-methyl-1,4-dinitro-1H-pyrazole. researchgate.net Applying this logic, the nitration of this compound is expected to selectively produce 3-(bromomethyl)-4-nitro-1H-pyrazole.

Halogenation: Similar to nitration, halogenation (e.g., bromination or chlorination) of the pyrazole core occurs preferentially at the C4 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are typically employed under mild conditions to achieve this transformation. The presence of the 3-(bromomethyl) group is not expected to alter this inherent regioselectivity.

The table below outlines typical conditions for electrophilic aromatic substitution on pyrazole systems.

ReactionReagent(s)Expected ProductRef. (Analogue)
NitrationHNO₃ / Acetic Anhydride3-(Bromomethyl)-4-nitro-1H-pyrazole chemicalbook.com
NitrationNH₄NO₃ / TFAA3-(Bromomethyl)-1,4-dinitro-1H-pyrazole researchgate.net
BrominationNBS4-Bromo-3-(bromomethyl)-1H-pyrazole
ChlorinationNCS4-Chloro-3-(bromomethyl)-1H-pyrazole

Functionalization at Pyrazole Nitrogen Atoms

The N-H proton of the pyrazole ring is acidic and can be readily removed by a base, allowing for functionalization at the nitrogen atoms. For unsymmetrical pyrazoles like this compound, alkylation can lead to a mixture of N1 and N2 regioisomers, although selective methods have been developed.

N-Alkylation: The reaction of this compound with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base (e.g., K₂CO₃, NaH) typically yields a mixture of 1-alkyl-3-(bromomethyl)-1H-pyrazole and 1-alkyl-5-(bromomethyl)-1H-pyrazole. The regioselectivity can be influenced by the steric bulk of the substituent at C3 and the nature of the alkylating agent and reaction conditions. Given the presence of a reactive bromomethyl group on the same molecule, careful selection of conditions is necessary to favor intermolecular N-alkylation by an external electrophile over potential intermolecular self-alkylation.

N-Arylation: Copper- and palladium-catalyzed methods are widely used for the N-arylation of azoles. These reactions couple the pyrazole nitrogen with an aryl halide or arylboronic acid. For instance, a copper(I) iodide/diamine ligand system is effective for the N-arylation of pyrazoles with aryl iodides and bromides. This would provide a route to 1-aryl-3-(bromomethyl)-1H-pyrazoles.

The following table details common methods for the functionalization of pyrazole nitrogen atoms.

ReactionReagentBaseCatalystProduct Type
N-MethylationMethyl iodideK₂CO₃-1-Methyl-3-(bromomethyl)-1H-pyrazole
N-BenzylationBenzyl bromideNaH-1-Benzyl-3-(bromomethyl)-1H-pyrazole
N-ArylationAryl iodideCs₂CO₃CuI / Diamine1-Aryl-3-(bromomethyl)-1H-pyrazole
N-ArylationArylboronic acidK₃PO₄Pd₂(dba)₃ / Ligand1-Aryl-3-(bromomethyl)-1H-pyrazole

Advanced Synthetic Applications of 3 Bromomethyl 1h Pyrazole As a Precursor

Construction of Novel Fused and Spiro-Heterocyclic Systems

The reactivity of 3-(bromomethyl)-1H-pyrazole makes it a valuable starting material for the synthesis of intricate heterocyclic systems, including fused and spiro-cyclic structures.

The synthesis of pyrazole-fused ring systems is of significant interest due to the diverse biological and physicochemical properties of these compounds. chim.it Classical cyclocondensation reactions are a primary method for constructing these fused systems. chim.it For instance, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines are two classes of fused pyrazoles that have been extensively studied. chim.itnih.gov The general approach often involves the reaction of a functionalized pyrazole (B372694) derivative with a suitable partner to build the second heterocyclic ring. nih.gov While direct examples of using this compound in these specific cyclizations are not detailed in the provided information, its functional handle allows for its conversion into key intermediates, such as aminopyrazoles, which are common starting materials for these fused systems. nih.gov The synthesis of pyrazolo[3,4-b]pyridines, for example, can be achieved by forming a pyridine (B92270) ring onto a pre-existing pyrazole ring. nih.gov

Fused Pyrazole SystemGeneral Synthetic StrategyKey Pyrazole Intermediate
Pyrazolo[1,5-a]pyrimidinesCyclocondensation5-Aminopyrazoles
Pyrazolo[3,4-b]pyridinesCyclocondensation3-Aminopyrazoles

This table outlines general strategies for synthesizing fused pyrazole systems, for which this compound can serve as a precursor to the necessary intermediates.

The synthesis of spirocompounds containing a pyrazole moiety represents a sophisticated application of this heterocyclic precursor. Spirocyclic structures are characterized by a single atom that is part of two distinct rings. The construction of such molecules often requires multi-step synthetic sequences. While the direct use of this compound in the one-step formation of a spiro-pyrazole system is not commonly reported, its functional group can be elaborated to introduce the necessary components for a subsequent spirocyclization reaction.

Development of Complex Organic Scaffolds

Beyond fused and spiro-heterocycles, this compound is instrumental in the development of more elaborate organic scaffolds, including polycyclic aromatic compounds and polymeric structures.

The incorporation of a pyrazole ring into a polycyclic aromatic system can significantly influence the electronic and biological properties of the resulting molecule. The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group onto a pyrazole ring, which can then serve as a handle for further annulation reactions to build polycyclic systems. nih.gov While the direct Vilsmeier-Haack reaction on this compound is not specified, this highlights a potential pathway for its derivatives. The pyrazole ring itself can be constructed through various methods, including the reaction of 1,3-dicarbonyl compounds with hydrazines, which allows for the formation of pyrazoles that can be further functionalized and incorporated into larger aromatic frameworks. mdpi.com

The synthesis of oligomeric and polymeric materials containing pyrazole units is an emerging area of research. Pyrazole-containing polymers can exhibit interesting coordination properties and have potential applications in materials science. It has been shown that 3-aminopyrazole (B16455) can form coordination polymers with metal ions like Cd²⁺, where the pyrazole moiety acts as a bridging ligand. nih.gov This suggests that derivatives of this compound, after conversion to suitable monomers, could be utilized in the synthesis of novel polymeric materials.

Polymer TypeMonomer Precursor ExamplePotential Linkage
Coordination Polymer3-AminopyrazoleMetal-ligand coordination

This table illustrates the potential for creating polymeric structures from pyrazole-based monomers.

Role in Ligand Design and Coordination Chemistry

Synthesis of Pyrazole-Based Ligands

The versatility of 3-(bromomethyl)-1H-pyrazole as a building block stems from the high reactivity of its C-Br bond, which facilitates the covalent attachment of various functional groups. This allows for the systematic design of ligands with tailored electronic and steric properties.

Monodentate ligands are designed to coordinate to a metal center through a single donor atom. Using this compound, such ligands are typically synthesized by reacting it with a nucleophile that contains the desired donor atom. The pyrazole (B372694) ring itself contains a pyridine-like nitrogen atom (N2) which is a common coordination site. The primary synthetic strategy involves substituting the bromide ion with a non-coordinating group or a group that does not interfere with the coordination of the pyrazole's N2 atom.

For example, reaction with a tertiary phosphine (B1218219) can yield a phosphonium (B103445) salt, which, after deprotonation, can act as a P-donor ligand. Similarly, reaction with thiourea (B124793) followed by hydrolysis can introduce a thiol group, creating a potential S-donor ligand. The fundamental reaction is a standard nucleophilic substitution where the nucleophile displaces the bromide.

Table 1: Examples of Synthetic Pathways to Monodentate Ligands

Nucleophile Resulting Functional Group Potential Donor Atom
Triphenylphosphine (B44618) (PPh₃) -CH₂-PPh₃⁺ P
Pyridine (B92270) -CH₂-(C₅H₅N)⁺ N (from pyridine)
Sodium thiocyanate (NaSCN) -CH₂-SCN S or N

The true synthetic utility of this compound is realized in the construction of multidentate ligands, which can bind to a metal ion through multiple donor atoms, forming a chelate complex. nih.gov The bromomethyl handle is ideal for attaching pendant arms containing additional donor sites.

N-Donor Systems: Reaction of this compound with amines or other N-heterocycles is a common strategy. For instance, reacting two equivalents of the compound with a diamine, such as ethylenediamine (B42938), yields a tetradentate N,N,N,N ligand.

O-Donor Systems: Ligands incorporating oxygen donor atoms can be prepared by reacting this compound with alcohols, phenols, or carboxylates. For example, N-alkylation of pyrazoles with side chains containing hydroxyl groups has been used to investigate the effect of the donor group on chelating properties. jmaterenvironsci.com

P-Donor Systems: The introduction of phosphorus donors is achieved by reacting with phosphines. For example, reacting this compound with a secondary phosphine (R₂PH) can create a ligand with both a pyrazole nitrogen and a phosphine phosphorus available for coordination.

New N,O-donor ligands based on pyrazole moieties have been synthesized and used to create copper(II) and copper(I) phosphane complexes. nih.gov

Chelation involves the formation of two or more separate coordinate bonds between a multidentate ligand and a single central metal atom. The resulting metal complexes, called chelates, are generally more stable than complexes with monodentate ligands due to the chelate effect.

Ligands derived from this compound are designed to take advantage of this effect. The length and flexibility of the linker arm connecting the pyrazole ring to the other donor atoms are critical. For example, a ligand synthesized from ethylenediamine and two units of this compound can form three stable five- or six-membered chelate rings with a transition metal ion. Pyrazole and its derivatives are well-regarded as excellent chelating agents for transition metals. researchgate.net

Complexation with Transition Metals and Main Group Elements

Pyrazole-based ligands form a wide variety of coordination complexes with numerous metal ions, resulting in diverse coordination geometries and nuclearities. researchgate.netresearchgate.net The introduction of trifluoromethyl groups onto such ligands is a known strategy to modify the electronic and steric properties of the resulting metal complexes, which affects their stability and reactivity. chemrxiv.orgchemrxiv.org

The way a ligand binds to a metal center is referred to as its coordination mode. Pyrazole-based ligands exhibit remarkable versatility in their coordination. researchgate.net

Monodentate Coordination: The most common mode for simple pyrazole ligands is monodentate coordination through the pyridine-like N2 nitrogen atom. chemrxiv.orgchemrxiv.org

Bidentate (Chelating) Coordination: In ligands where a donor atom is attached via the bromomethyl position, the ligand can coordinate in a bidentate fashion, utilizing the pyrazole N2 atom and the donor atom on the side arm. This is a typical mode for ligands with N, O, or P donors in the pendant arm. jmaterenvironsci.com

Bridging Coordination: After deprotonation, the resulting pyrazolate anion can bridge two metal centers. This mode is fundamental to the formation of polynuclear complexes and metal-organic frameworks. core.ac.uk

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal-pyrazole complexes. researchgate.net These studies provide detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Research on transition metal complexes with various pyrazole derivatives has revealed common coordination geometries. researchgate.net For instance, copper(II) complexes with pyrazole ligands often exhibit square-pyramidal or distorted octahedral geometries. dnu.dp.ua A study of complexes with 5-methyl-3-(trifluoromethyl)-1H-pyrazole showed a six-coordinate environment for Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes. chemrxiv.org The analysis of these structures is crucial for understanding the relationship between the ligand design and the properties of the resulting metal complex.

Table 2: Common Geometries in Transition Metal-Pyrazole Complexes

Metal Ion Ligand Type Coordination Number Typical Geometry
Cu(II) Monodentate Pyrazole 4 or 5 Square Planar or Square Pyramidal dnu.dp.uanih.gov
Co(II) Monodentate Pyrazole 6 Octahedral researchgate.net
Mn(II) Monodentate Pyrazole 6 Octahedral researchgate.net
Zn(II) Bidentate Pyrazole 4 Tetrahedral
Ni(II) Monodentate Pyrazole 6 Octahedral chemrxiv.org

Catalytic Applications of Pyrazole-Metal Complexes

Oxidation and Reduction Catalysis

Metal complexes featuring ligands derived from pyrazole precursors have demonstrated significant efficacy in mediating oxidation and reduction reactions. The nitrogen donor atoms of the pyrazole moiety stabilize the metal center in various oxidation states, facilitating electron transfer processes that are fundamental to these catalytic cycles.

In the realm of oxidation catalysis, copper(II) complexes of pyrazole-based tripodal ligands have been investigated for their catecholase activity, mimicking the function of the copper-containing enzyme catechol oxidase. These complexes catalyze the oxidation of catechols to their corresponding o-quinones. The catalytic efficiency is influenced by several factors, including the structure of the ligand, the nature of the counter anion of the copper salt, and the solvent used. For instance, in situ generated copper(II) complexes have been shown to be effective catalysts for this transformation. Studies on related tripodal pyrazole ligands, synthesized from precursors like 3,5-dimethyl-1H-pyrazol-1-yl)methanol, have revealed that both electronic and steric effects of the substituents on the pyrazole ring strongly affect the catalytic activity of the complex jocpr.com. The flexibility of the ligand framework is also a critical factor, with certain ligand junctions leading to higher reaction rates jocpr.com. While direct studies on this compound derived catalysts are not extensively detailed in the provided search results, the principles established with similar pyrazole-based systems are highly relevant.

Regarding reduction catalysis, cobalt-based tripodal complexes have emerged as notable molecular catalysts for the photocatalytic reduction of CO2 rsc.org. The tripodal ligand framework provides a stable coordination environment for the cobalt center, enabling it to participate in the multi-electron transfer process required for CO2 reduction. Although specific examples utilizing ligands directly synthesized from this compound are not explicitly detailed in the search results, the design principles of these cobalt catalysts highlight the potential for pyrazole-based ligands in this area. Additionally, a cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid has been shown to exhibit bifunctional catalytic activity, including activity for the oxygen reduction reaction (ORR) rsc.org. This underscores the potential of pyrazole-metal complexes in various reduction processes.

Theoretical and Computational Investigations of 3 Bromomethyl 1h Pyrazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of molecules, allowing for the detailed examination of properties that govern their chemical nature. For derivatives of 3-(bromomethyl)-1H-pyrazole, these methods can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. researchgate.netderpharmachemica.com

The electronic structure of a molecule is fundamental to its reactivity and stability. Molecular orbital (MO) theory, particularly the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for this understanding. researchgate.net

The distribution and energy of these orbitals determine the molecule's behavior in chemical reactions. In pyrazole (B372694) derivatives, the HOMO is typically localized over the pyrazole ring, indicating its electron-donating capability, while the LUMO distribution highlights the electrophilic (electron-accepting) regions of the molecule. nih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov

For a substituted pyrazole like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations (B3LYP/6-31G(d) level) have shown a HOMO-LUMO gap of approximately 4.458 eV, suggesting high electronic stability. nih.gov The introduction of a bromomethyl group at the C3 position is expected to influence the electronic landscape. The electron-withdrawing nature of the bromine atom can alter the charge distribution and orbital energies.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative Pyrazole Derivative. (Note: Data is illustrative, based on calculations for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid as a proxy.)

Parameter Value (eV)
EHOMO -6.532
ELUMO -2.074
Energy Gap (ΔE) 4.458
Global Hardness (η) 2.229
Electronegativity (χ) 4.303

Data sourced from a DFT study on a related pyrazole derivative. nih.gov

The Molecular Electrostatic Potential (MEP) map is another tool used to predict reactivity. It visualizes the charge distribution on the molecule's surface, identifying sites for nucleophilic and electrophilic attack. nih.govnih.gov For pyrazoles, the region around the sp²-hybridized pyridine-like nitrogen is typically negative (red/yellow), indicating a site prone to electrophilic attack, while the N-H region is positive (blue), highlighting its acidic character. derpharmachemica.comnih.gov

The pyrazole ring is an electron-rich heterocyclic system. mdpi.com Its reactivity is characterized by:

An acidic pyrrole-like nitrogen (N1) that can be deprotonated. nih.gov

A basic sp²-hybridized pyridine-like nitrogen (N2). nih.gov

Nucleophilic character at the nitrogen atoms and the C4 carbon. mdpi.com

Electrophilic character at the C3 and C5 carbons. mdpi.commdpi.com

Computational methods like DFT can quantify this reactivity through calculated parameters. nih.gov For instance, local reactivity descriptors such as Fukui functions can predict the most likely sites for attack. researchgate.net In the context of this compound, the bromomethyl group itself introduces a highly reactive electrophilic center, making it susceptible to nucleophilic substitution reactions.

Furthermore, the regioselectivity of reactions like N-alkylation is a significant aspect of pyrazole chemistry. The outcome of alkylation at the N1 versus the N2 position is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent. wuxiapptec.com Computational studies have shown that for simple alkylating agents like methyl bromide, alkylation is favored at the N1 position. However, for bulkier or more complex reagents, selectivity can shift towards the N2 position, a phenomenon that can be rationalized by calculating the activation energies for both pathways. wuxiapptec.com

The stability of pyrazole derivatives is closely linked to their aromaticity and the possibility of tautomerism. uj.edu.plpurkh.com The most stable tautomer of unsubstituted pyrazole is the 1H-form, where the five-membered ring maintains its aromatic electron delocalization. purkh.com The presence of substituents can influence the tautomeric equilibrium. Ab initio calculations on substituted pyrazoles have shown that electron-donating groups (like -CH₃, -NH₂) tend to favor the tautomer where the substituent is at the C3 position. Conversely, electron-withdrawing groups are found to stabilize the tautomer with the substituent at the C5 position. nih.gov

For this compound, conformational analysis would involve studying the rotation around the C3-C(H₂)Br single bond. This rotation would have an associated energy profile with minima corresponding to staggered conformations and maxima corresponding to eclipsed conformations. The steric bulk and electronic interactions of the bromomethyl group with the pyrazole ring would dictate the relative energies of these conformers. Molecular dynamics simulations can explore the dynamic behavior and conformational space of pyrazole derivatives. eurasianjournals.com

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides invaluable tools for mapping out the intricate details of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of a reaction's progress can be developed. mdpi.com

A key application of computational chemistry is the investigation of competing reaction pathways, such as the N1 vs. N2 alkylation of pyrazoles. wuxiapptec.com Theoretical calculations can determine the activation energies (Ea) for each pathway. For the alkylation of a pyrazole with chloroacetamide, DFT calculations revealed that the activation energy for N2 alkylation was lower than for N1 alkylation (15.0 kcal/mol vs. 18.0 kcal/mol). wuxiapptec.com This difference was attributed to a stabilizing hydrogen bond in the transition state leading to the N2 product. wuxiapptec.com

This type of analysis is directly applicable to reactions involving this compound. As an alkylating agent itself, its reactions with nucleophiles would proceed through transition states that can be computationally modeled. Similarly, the alkylation of the this compound ring at either nitrogen atom can be studied to predict regioselectivity. wuxiapptec.com

Table 2: Illustrative Calculated Activation Energies for Competing N-Alkylation Pathways of a Pyrazole.

Alkylating Agent Pathway Calculated Activation Energy (Ea) Predicted Outcome
Methyl Bromide N1 Alkylation 6.4 kcal/mol Major Product
Methyl Bromide N2 Alkylation 9.4 kcal/mol Minor Product
Chloroacetamide N1 Alkylation 18.0 kcal/mol Minor Product
Chloroacetamide N2 Alkylation 15.0 kcal/mol Major Product

Data sourced from a computational study on pyrazole alkylation. wuxiapptec.com

The energy landscape provides a comprehensive view of a chemical reaction, mapping the potential energy of the system as it transforms from reactants to products. researchgate.net By plotting the Gibbs free energy against the reaction coordinate, key features such as transition states (energy maxima) and intermediates (local energy minima) are identified. researchgate.net

For pyrazole synthesis, such as the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound, DFT studies can map the entire reaction pathway. This includes the initial nucleophilic attack, subsequent cyclization, and final dehydration steps, with the calculated energies for each transition state and intermediate revealing the rate-determining step of the mechanism. researchgate.net Similar energy profiles can be constructed for the functionalization reactions of this compound, providing a theoretical foundation to understand and predict its chemical transformations.

Intermolecular Interactions and Non-Covalent Bonding Analysis of this compound and its Derivatives

Computational studies provide significant insights into the non-covalent interactions that govern the supramolecular chemistry of this compound. These interactions, including hydrogen and halogen bonding, are crucial in determining the compound's crystal packing, physical properties, and interactions with biological targets.

Hydrogen Bonding Networks

The pyrazole moiety is a classic example of a heterocycle capable of forming robust hydrogen bonds, a key factor in its molecular recognition and self-assembly behavior. acs.org The 1H-pyrazole ring contains both a hydrogen bond donor (the pyrrolic N-H group) and a hydrogen bond acceptor (the pyridinic nitrogen atom). acs.orgmdpi.com This dual functionality allows this compound and its derivatives to form extensive hydrogen-bonding networks.

Computational and crystallographic studies of various pyrazole derivatives have revealed their propensity to self-assemble into a variety of motifs, including dimers, trimers, tetramers, and infinite chains (catemers). mdpi.comresearchgate.net The formation of these supramolecular structures is driven by strong intermolecular N-H···N hydrogen bonds. researchgate.net In the solid state, these interactions organize the molecules into well-defined patterns, such as parallel chains or layered bilayers. researchgate.net The specific geometry and strength of these hydrogen bonds can be influenced by the nature and position of substituents on the pyrazole ring. mdpi.com

The table below summarizes typical parameters for N-H···N hydrogen bonds observed in pyrazole-containing crystal structures, which are expected to be characteristic of the networks formed by this compound.

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Energy (kJ/mol)
N-H···N (Neutral)2.7 - 3.0160 - 18015 - 25
N(+)-H···N (Charge-Assisted)< 2.75> 165> 40

Note: Data compiled from typical values reported for pyrazole derivatives in crystallographic and computational studies. researchgate.net

Halogen Bonding and Other Non-Covalent Forces

The presence of a bromine atom in the this compound structure introduces the capacity for halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. nih.gov Computational studies on related compounds like 4-bromopyrazole and 4-iodopyrazole (B32481) confirm that the halogen atom possesses an electropositive σ-hole, enabling it to act as a potent halogen bond donor. bris.ac.ukcore.ac.uk

It is concluded that 4-bromopyrazole and 4-iodopyrazole are likely to form halogen bonds of comparable strength to those formed by simple alkyl and perfluoroalkyl halides like CH3X and CF3X. bris.ac.uk This interaction can play a significant role in crystal engineering and the binding of the molecule to biological receptors. The strength of the halogen bond can be enhanced by intramolecular hydrogen bonds, a phenomenon known as Hydrogen Bond enhanced Halogen Bond (HBeXB), which can further preorganize molecular structures for increased catalytic activity or binding affinity. nih.gov

The table below outlines the key characteristics of halogen bonds involving bromine.

Interaction TypeDonor-Acceptor DistanceAngle (°)Energy (kcal/mol)
C-Br···NTypically less than the sum of van der Waals radii~1802 - 5
C-Br···OTypically less than the sum of van der Waals radii~1801.5 - 4
Br···Br (Type I)Dependent on crystal packingN/A2.2 - 2.5

Note: Data compiled from typical values reported for brominated organic compounds. mdpi.com

Structure-Reactivity Relationships from Computational Data

Computational chemistry is an indispensable tool for elucidating the relationship between the molecular structure of this compound and its chemical reactivity. eurasianjournals.com Methods like Quantitative Structure-Activity Relationship (QSAR) analysis and Density Functional Theory (DFT) calculations provide detailed insights into the electronic and steric factors that govern its behavior in chemical reactions. eurasianjournals.comjournal-academia.comresearchgate.net

Correlation of Electronic and Steric Parameters with Chemical Reactivity

QSAR modeling establishes a mathematical correlation between a molecule's chemical structure and its biological activity or chemical reactivity. ijsdr.org For pyrazole derivatives, QSAR studies have successfully identified key molecular descriptors that influence their therapeutic effects. journal-academia.comnih.govacs.org These descriptors can be broadly categorized as electronic and steric parameters.

Steric Parameters: These relate to the three-dimensional size and shape of the molecule. Descriptors such as molecular weight, molecular volume, surface area, and specific conformational angles are crucial. ijsdr.org The steric hindrance caused by the bromomethyl group at the 3-position can influence the accessibility of reagents to the pyrazole ring and affect the regioselectivity of reactions.

The following table lists common molecular descriptors used in QSAR studies of pyrazole derivatives and their significance.

Descriptor CategoryDescriptor ExampleSignificance for Reactivity
Electronic HOMO EnergyRelates to electron-donating ability; susceptibility to electrophilic attack.
LUMO EnergyRelates to electron-accepting ability; susceptibility to nucleophilic attack.
Mulliken Atomic ChargesIndicates local electron density and potential reactive sites.
Steric Molecular VolumeInfluences binding affinity to active sites and accessibility of reagents.
Surface AreaAffects intermolecular interactions and solvation.
Topological Connectivity IndicesDescribes the branching and connectivity of the molecular skeleton.

Note: This table summarizes common descriptors and their general relevance in computational chemistry and QSAR studies. journal-academia.comijsdr.orgacs.org

Prediction of Synthetic Accessibility and Reaction Efficiency

Computational methods are increasingly used to estimate the synthetic accessibility (SA) of novel compounds, which is a critical factor in drug discovery and chemical synthesis planning. nih.govresearchgate.net A high SA score suggests that a molecule can be synthesized with relative ease using known chemical reactions. tsijournals.com

Several computational approaches exist for predicting SA:

Complexity-Based Methods: These models calculate a score based on molecular complexity, considering factors like the number of atoms, rings, stereocenters, and non-standard atom types. tsijournals.com

Retrosynthesis-Based Methods: These algorithms use databases of known chemical reactions to break down the target molecule into simpler, commercially available precursors. The feasibility of the synthetic route contributes to the SA score.

Machine Learning Models: Modern approaches utilize deep neural networks trained on large reaction databases (like USPTO and Pistachio) to recognize structural motifs associated with ease or difficulty of synthesis. nih.gov These models can learn the implicit knowledge of synthetic chemists.

For this compound, its synthetic accessibility is generally considered favorable. The pyrazole core can be synthesized through well-established methods, such as the condensation of a 1,3-dicarbonyl compound with hydrazine. The bromomethyl group can be introduced through various functional group transformations. Computational models would likely assign it a good SA score due to the prevalence of its core structure and the commonality of the required synthetic transformations. nih.gov These computational tools are invaluable for prioritizing synthetically feasible derivatives for further investigation. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of 3-(bromomethyl)-1H-pyrazole in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the atomic arrangement and bonding can be assembled.

The ¹H NMR spectrum of this compound provides key information about the number and type of protons present. The pyrazole (B372694) ring itself contains a proton on the nitrogen (N-H), and two protons on the aromatic ring at positions 4 and 5 (H-4 and H-5). Additionally, the bromomethyl substituent has two methylene (B1212753) protons (-CH₂Br). Due to tautomerism, where the N-H proton can reside on either nitrogen atom, the 3- and 5-positions can become chemically equivalent on the NMR timescale, leading to a simplified spectrum.

The H-4 and H-5 protons typically appear as doublets in the aromatic region of the spectrum due to coupling with each other. For the related compound 3-bromo-1H-pyrazole, these signals are observed at approximately δ 6.37 and δ 7.57 ppm. chemicalbook.com The methylene protons of the bromomethyl group are expected to produce a singlet in the region of δ 4.5-5.0 ppm. The N-H proton usually appears as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show four distinct signals: one for the methylene carbon (-CH₂Br) and three for the pyrazole ring carbons (C-3, C-4, and C-5). The carbon attached to the bromine will be shifted downfield. Based on data for similar pyrazole structures, the chemical shifts can be predicted. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

AtomNucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N-H¹H12.0 - 13.5Broad SingletShift is solvent and concentration dependent.
H-5¹H~7.6DoubletCoupled to H-4.
H-4¹H~6.4DoubletCoupled to H-5.
-CH₂Br¹H~4.6SingletTypical for a methylene group attached to a heteroaromatic ring and a bromine atom.
C-3¹³C~148-Quaternary carbon attached to the CH₂Br group.
C-5¹³C~130-CH carbon.
C-4¹³C~107-CH carbon.
-CH₂Br¹³C~25-Methylene carbon.

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the H-4 and H-5 protons, confirming their adjacent positions on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). The HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the methylene (-CH₂) proton signal with the methylene carbon signal. This allows for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton, especially around quaternary carbons. Key expected correlations for this compound would include:

The methylene protons (-CH₂) correlating to the C-3 and C-4 carbons of the ring.

The H-5 proton correlating to C-3 and C-4.

The H-4 proton correlating to C-3 and C-5.

Together, these 2D NMR experiments provide irrefutable proof of the structure of this compound.

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into dynamic processes occurring within the molecule. For this compound, two primary dynamic phenomena can be investigated:

N-H Tautomerism: The proton on the nitrogen atom can exchange between the two nitrogen atoms of the pyrazole ring. At low temperatures, this exchange may be slow enough on the NMR timescale to observe distinct signals for the 3-(bromomethyl) and 5-(bromomethyl) tautomers. As the temperature increases, the exchange rate increases, leading to a coalescence of these signals into a single, time-averaged spectrum. mdpi.com

Conformational Rotation: The rotation around the single bond connecting the bromomethyl group to the pyrazole ring (C3-CH₂) could potentially be hindered. Variable-temperature NMR studies could reveal if there is a significant energy barrier to this rotation, although it is generally expected to be low.

These studies can reveal information about intermolecular hydrogen bonding and the energetic barriers of conformational changes within the molecule. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and offering structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. The molecular formula of this compound is C₄H₅BrN₂. HRMS can measure the mass of its molecular ion to within a few parts per million (ppm) of its theoretical value, which provides definitive confirmation of the elemental composition.

Table 2: HRMS Data for this compound

Molecular FormulaIonCalculated Exact MassNotes
C₄H₅BrN₂[M(⁷⁹Br)+H]⁺160.9714The presence of two peaks with an intensity ratio of approximately 1:1, separated by ~2 Da, is characteristic of a monobrominated compound.
[M(⁸¹Br)+H]⁺162.9694

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can fragment into smaller, characteristic ions. Analyzing this fragmentation pattern provides a fingerprint that helps to confirm the structure.

For this compound, the mass spectrum would show a prominent molecular ion peak cluster (M⁺ and M+2⁺ at m/z 160/162) due to the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Key fragmentation pathways are expected to include:

Loss of a bromine radical: This would result in a fragment ion at m/z 81 ([M-Br]⁺). This is often a very favorable fragmentation for bromoalkanes.

Loss of the bromomethyl radical: Cleavage of the C-C bond between the ring and the substituent would lead to a pyrazolyl cation at m/z 81 ([M-CH₂Br]⁺).

Ring Fragmentation: The pyrazole ring itself can fragment, commonly through the loss of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN), leading to smaller fragment ions. chemicalbook.com

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonNotes
160162[C₄H₅BrN₂]⁺Molecular Ion (M⁺)
8181[C₄H₅N₂]⁺Loss of •Br radical
8181[C₃H₃N₂]⁺Loss of •CH₂Br radical
5454[C₃H₄N]⁺From [M-Br]⁺ with loss of HCN

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the structural analysis of this compound. These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bond strengths, and the masses of its constituent atoms. While IR spectroscopy measures the absorption of infrared radiation by molecules as they transition to a higher vibrational state, Raman spectroscopy measures the inelastic scattering of monochromatic light. A vibrational mode is IR active if it results in a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in polarizability. Together, they provide complementary information for a comprehensive vibrational analysis kurouskilab.comosti.gov.

Although a specific, fully assigned experimental spectrum for this compound is not extensively documented in the literature, its characteristic vibrational frequencies can be predicted with high confidence based on data from the parent 1H-pyrazole and various substituted pyrazole derivatives mdpi.comderpharmachemica.comresearchgate.net. The key functional groups—the pyrazole ring, the N-H bond, and the bromomethyl group—each exhibit distinct vibrational signatures.

The pyrazole ring itself gives rise to a series of complex vibrations. These include C-H, C=N, C=C, and N-N stretching and bending modes. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The ring stretching vibrations, involving C=C and C=N bonds, produce strong to medium intensity bands in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane bending modes for the ring C-H bonds and ring deformation modes occur at lower frequencies, typically below 1300 cm⁻¹ derpharmachemica.com.

A crucial functional group is the pyrrole-type N-H bond of the pyrazole ring. The N-H stretching vibration is expected to produce a characteristic band in the region of 3400-3200 cm⁻¹, which can be broad due to hydrogen bonding, especially in the solid state or concentrated solutions mdpi.com. The bromomethyl (-CH₂Br) substituent introduces its own set of vibrational modes, including symmetric and asymmetric C-H stretching, scissoring, wagging, twisting, and rocking modes of the methylene group, as well as the C-Br stretching vibration, which is expected at lower wavenumbers (typically 700-500 cm⁻¹).

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H (Pyrazole Ring)Stretching3400 - 3200
C-H (Pyrazole Ring)Stretching3100 - 3000
C-H (Methylene)Asymmetric & Symmetric Stretching2960 - 2850
C=N, C=C (Ring)Ring Stretching1600 - 1400
C-H (Methylene)Scissoring (Bending)~1465
N-H (Pyrazole Ring)In-plane Bending1400 - 1200
C-BrStretching700 - 500

IR spectroscopy is a highly effective in-situ technique for monitoring the progress of chemical reactions involving this compound rsc.orgjascoinc.com. By tracking the disappearance of reactant-specific absorption bands and the concurrent appearance of product-specific bands, the extent and rate of a reaction can be determined in real-time youtube.comchegg.com.

For example, in an N-alkylation reaction where the N-H proton of this compound is substituted, the progress can be monitored by observing the decrease in the intensity of the N-H stretching band (around 3400-3200 cm⁻¹). The complete disappearance of this peak would signify the full consumption of the starting material.

Conversely, if this compound is used as an alkylating agent in a substitution reaction where the bromine atom is displaced by a nucleophile (e.g., an alcohol or amine), the reaction can be followed by observing the diminishing intensity of the C-Br stretching vibration (700-500 cm⁻¹). Simultaneously, new peaks corresponding to the functional groups of the product, such as a C-O or C-N bond, would appear and grow in intensity, confirming the formation of the desired product. This qualitative and semi-quantitative analysis allows for reaction optimization and mechanistic studies youtube.com.

X-Ray Crystallography

While the specific crystal structure of this compound has not been detailed in publicly accessible databases, extensive crystallographic studies on closely related brominated pyrazole derivatives provide a clear and reliable model for its expected solid-state structure mdpi.comresearchgate.netresearchgate.netnih.govnih.gov. The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, from which the precise coordinates of each atom in the unit cell are determined.

Analysis of analogous compounds, such as 4-bromo-2-(1H-pyrazol-3-yl)phenol and various other bromophenyl-pyrazoles, confirms the planarity of the pyrazole ring and provides expected ranges for bond lengths and angles researchgate.net. These studies serve as excellent proxies for understanding the fundamental structural parameters of this compound.

Table 2: Representative Crystallographic Data for Related Brominated Pyrazole Compounds.
Parameter3-(4-bromophenyl)-5-methyl-1H-pyrazole4-bromo-2-(1H-pyrazol-3-yl)phenol researchgate.net
Chemical FormulaC₁₀H₉BrN₂C₉H₇BrN₂O
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁C2/c
a (Å)5.9070(3)16.255(3)
b (Å)9.2731(7)4.4119(9)
c (Å)17.5641(14)25.923(5)
β (°)90107.99(3)
Volume (ų)962.09(12)1768.2(7)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. The study and manipulation of these interactions to create solids with specific properties is the focus of crystal engineering rsc.org. For this compound, several key interactions are expected to direct its supramolecular assembly.

Hydrogen Bonding: The most significant interaction in 1H-pyrazole systems is typically hydrogen bonding involving the N-H group (donor) and the lone pair on the sp²-hybridized nitrogen atom (acceptor) of an adjacent molecule researchgate.netiucr.orgresearchgate.netnih.gov. This powerful and directional interaction often leads to the formation of well-defined supramolecular motifs such as dimers, trimers, tetramers, or one-dimensional chains known as catemers mdpi.commdpi.comresearchgate.net. The specific motif adopted depends on factors like steric hindrance from substituents.

Halogen Bonding: The bromine atom on the methyl group can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen atom of a neighboring pyrazole ring rsc.orgmdpi.com. This type of interaction is a valuable tool in designing and controlling crystal architectures.

Future Research Directions and Methodological Innovations

Development of Novel Synthetic Routes to Bromomethyl Pyrazoles

The synthesis of bromomethyl pyrazoles is an area ripe for innovation, with a significant push towards greener and more efficient chemical processes. Traditional synthetic methods often rely on harsh reagents and conditions, prompting the exploration of modern synthetic techniques that offer milder alternatives and novel reaction pathways.

Recent advancements in organic synthesis have highlighted the power of photoredox and electrochemical methods to facilitate challenging transformations under mild conditions. Electrochemical approaches, for instance, have been successfully employed for the halogenation of pyrazole (B372694) rings. researchgate.netresearchgate.net These methods often proceed without hazardous reagents by generating the halogenating species in situ through constant-current electrolysis. researchgate.net The electrosynthesis of 4-bromosubstituted pyrazoles has been demonstrated, showcasing the potential of this technique in pyrazole chemistry. researchgate.net Future research could adapt these electrochemical principles for the direct C-H bromomethylation of the pyrazole core or for the efficient synthesis of key precursors, thereby minimizing waste and improving safety.

Photoredox catalysis, which uses light to drive chemical reactions, represents another promising frontier. mdpi.com This strategy could enable novel radical-based pathways for the introduction of the bromomethyl group, potentially offering unique reactivity and selectivity compared to traditional ionic methods. The development of such photoredox and electrochemical routes would align with the principles of green chemistry, providing more sustainable access to 3-(bromomethyl)-1H-pyrazole and its analogues.

The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and efficiency under environmentally benign conditions. Biocatalysis is an emerging area in the synthesis of complex heterocyclic compounds, including pyrazole derivatives. researchgate.net For example, lipases have been successfully used in the one-pot synthesis of 1,3,5-trisubstituted pyrazoles, demonstrating the viability of enzymatic approaches. nih.gov

A particularly relevant avenue of research is the use of engineered enzymes for selective N-alkylation of pyrazoles using haloalkanes, which has been demonstrated in a cyclic two-enzyme cascade system. researchgate.net Future work could focus on discovering or engineering enzymes, such as specific halogenases or methyltransferases, that can perform the direct and regioselective bromomethylation of the pyrazole scaffold. Such enzyme-mediated transformations could provide a highly efficient and sustainable route to enantiomerically pure bromomethyl pyrazole derivatives, which are valuable for pharmaceutical and agrochemical applications.

Expanding the Scope of Derivatization Reactions

The synthetic utility of this compound lies in its dual reactivity: the pyrazole core and the reactive bromomethyl group. While its fundamental reactivity is understood, there is significant potential to expand the portfolio of derivatization reactions, leading to novel molecular architectures with diverse functionalities.

The pyrazole nucleus is an excellent scaffold for modification via transition-metal-catalyzed cross-coupling reactions. Halogenated pyrazoles, including bromo- and iodo-derivatives, have proven to be versatile building blocks in Suzuki–Miyaura and Sonogashira reactions. nih.govarkat-usa.org For instance, 4-bromo-3,5-dinitro-1H-pyrazole readily participates in Suzuki-Miyaura coupling with a range of boronic acids, and 3-iodo-1H-pyrazoles have been successfully coupled with terminal alkynes under Sonogashira conditions. arkat-usa.orgrsc.org

Future research should aim to broaden the scope of these reactions for derivatives of this compound. This includes exploring a wider array of coupling partners, such as organozinc, organotin, and organosilicon reagents, through Negishi, Stille, and Hiyama couplings, respectively. Furthermore, the application of other major cross-coupling reactions, such as Heck, Buchwald-Hartwig, and C-H activation/functionalization, remains a largely unexplored territory that could provide direct and atom-economical routes to complex pyrazole derivatives.

Coupling ReactionHalogenated Pyrazole Reactant (Example)Coupling Partner (Example)Resulting Functionality
Suzuki-Miyaura 4-Bromo-3,5-dinitro-1H-pyrazole rsc.orgAryl/heteroaryl boronic acidsC-C (Aryl/Heteroaryl)
Sonogashira 3-Iodo-1H-pyrazole derivatives arkat-usa.orgPhenyl acetyleneC-C (Alkynyl)
Heck ProposedAlkenesC-C (Alkenyl)
Buchwald-Hartwig ProposedAmines, AlcoholsC-N, C-O

The chemical character of this compound is defined by two key reactive sites: the electrophilic carbon of the bromomethyl group and the nucleophilic/aromatic pyrazole ring. The bromomethyl group is highly susceptible to nucleophilic substitution, a fundamental reaction in organic synthesis. libretexts.org While reactions with simple nucleophiles are predictable, a systematic investigation into its reactions with a broader range of complex nucleophiles—such as stabilized carbanions, enamines, and heterocyclic systems—could yield novel and structurally diverse compounds.

Conversely, the pyrazole ring can undergo electrophilic substitution. The directing effects of the substituents at the N1 and C3 positions on the regioselectivity of further electrophilic attack (e.g., nitration, acylation, or further halogenation) at the C4 or C5 positions are not well-documented. mdpi.com A thorough investigation of these electrophilic substitution reactions would provide a clearer roadmap for the synthesis of polysubstituted pyrazoles, enabling precise control over the functionalization of the heterocyclic core.

Advanced Applications in Materials Science and Engineering

The unique electronic and structural properties of the pyrazole ring make it an attractive component for advanced materials. Pyrazole derivatives are already utilized in the development of materials such as conductive polymers, dyes, plastics, and photovoltaic materials. royal-chem.com The compound this compound, with its reactive "handle," is an exceptionally promising building block for creating functional materials.

The bromomethyl group can act as a covalent anchor to graft pyrazole units onto polymer backbones or inorganic surfaces, thereby modifying their chemical and physical properties. This could lead to the development of novel flame retardants, polymer stabilizers, or functional coatings. In the field of coordination chemistry, this compound can be derivatized into elaborate ligands for the synthesis of metal-organic frameworks (MOFs) with tailored porosity and catalytic activity. Another exciting application is in corrosion inhibition, where pyrazole derivatives have been shown to form protective layers on metal surfaces. nih.gov Future research will likely focus on incorporating this compound into these and other advanced materials, such as organic light-emitting diodes (OLEDs) and chemical sensors, to harness its unique properties for technological innovation.

Pyrazole-Based Smart Materials and Responsive Systems

The incorporation of pyrazole moieties into polymeric and supramolecular structures is a burgeoning area of research with the potential to yield a new generation of "smart" materials. These materials are designed to exhibit dynamic and reversible changes in their properties in response to external stimuli such as light, temperature, pH, or the presence of specific analytes. The pyrazole ring, with its capacity for hydrogen bonding, metal coordination, and π-π stacking, is an ideal candidate for creating these responsive systems.

Future investigations could focus on synthesizing novel monomers and cross-linkers derived from this compound. These could be polymerized or co-polymerized to create hydrogels, thin films, and nanoparticles with tunable properties. For instance, the development of pyrazole-containing polymers that undergo conformational changes upon metal ion binding could lead to new sensors for environmental monitoring or medical diagnostics.

Another promising direction is the design of photoresponsive materials. Pyrazole derivatives have been shown to participate in photoinduced reactions, and this property could be harnessed to create materials that change shape, color, or permeability upon exposure to light of a specific wavelength. Such materials could find applications in areas ranging from drug delivery systems to optical data storage.

Table 1: Potential Applications of Pyrazole-Based Smart Materials

Application AreaPotential Material TypeStimulus
Sensors Pyrazole-functionalized polymersMetal ions, pH
Drug Delivery Photo-responsive hydrogelsLight
Actuators Thermo-responsive polymersTemperature
Coatings Self-healing polymersMechanical stress

The research in this area will likely involve a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials characterization to fully explore the potential of pyrazole-based smart materials.

Development of Pyrazole-Containing Catalysts for Industrial Processes

The rich coordination chemistry of pyrazoles makes them excellent ligands for a wide range of metal catalysts. The development of catalysts based on pyrazole ligands has been an active area of research, with applications in oxidation reactions, polymerization, and carbon-carbon bond formation. mdpi.comrsc.org Future research will likely focus on designing more robust, efficient, and selective catalysts for industrially relevant processes.

One key area of innovation is the development of heterogeneous catalysts. nih.gov By immobilizing pyrazole-based catalyst complexes on solid supports such as silica, alumina, or magnetic nanoparticles, it is possible to create catalysts that are easily separated from the reaction mixture and can be reused multiple times. bohrium.com This approach not only reduces the cost of the catalytic process but also minimizes metal contamination of the final product. Research in this area could explore the use of this compound as a linker to covalently attach catalytic metal centers to these solid supports.

Another important direction is the development of catalysts for green chemistry applications. This includes the design of catalysts that can operate in environmentally benign solvents, such as water or supercritical carbon dioxide, and catalysts that can promote reactions with high atom economy. Pyrazole-based catalysts have shown promise in a variety of green catalytic processes, and further research in this area is warranted.

Table 2: Research Focus for Pyrazole-Containing Catalysts

Research AreaCatalyst TypeIndustrial Process
Heterogeneous Catalysis Solid-supported pyrazole complexesFine chemical synthesis
Green Chemistry Water-soluble pyrazole catalystsBiomass conversion
Asymmetric Catalysis Chiral pyrazole-ligated catalystsPharmaceutical synthesis
Polymerization Pyrazole-based Ziegler-Natta catalystsPolymer production

Detailed research findings have demonstrated that the catalytic activity of copper complexes with pyrazole-based ligands can be influenced by the nature of the solvent and the counterion of the copper salt. mdpi.com For instance, combinations of Cu(CH₃COO)₂ with pyrazole-based ligands in methanol (B129727) have been found to be effective in catalyzing oxidation reactions. mdpi.com Furthermore, the use of pyrazole ligands has been shown to significantly enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. rsc.org

The continued exploration of the catalytic potential of pyrazole derivatives, including those derived from this compound, holds significant promise for the development of more sustainable and efficient industrial chemical processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(bromomethyl)-1H-pyrazole, and how can reaction parameters be optimized for higher yields?

  • Answer : A widely used approach involves the Vilsmeier-Haack reaction, where bromomethylation is achieved using reagents like POBr₃ or PCl₃/Br₂ in DMF. For example, 3-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde was synthesized by reacting the parent pyrazole with brominating agents under controlled conditions (10 h reaction time, 55% yield) . Optimization includes adjusting solvent polarity (e.g., DMF or dichloromethane), temperature (room temperature to 333 K), and stoichiometry of brominating agents. Column chromatography (silica gel, hexane/ethyl acetate) is effective for purification .

Q. How do NMR spectroscopy and X-ray crystallography aid in structural confirmation and tautomerism analysis of this compound derivatives?

  • Answer : ¹H NMR can identify the bromomethyl group (δ ~3.95 ppm for CH₂Br) and tautomeric forms via N–H proton signals (δ ~9–12 ppm). For instance, in 3-(4-fluorophenyl)-1H-pyrazole, two tautomers were resolved using ¹H and ¹⁵N NMR . X-ray crystallography provides definitive proof of regiochemistry and intermolecular interactions (e.g., N–H⋯N hydrogen bonds). Software like SHELXL and ORTEP-III are critical for refining crystal structures and visualizing packing motifs.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Answer : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) is standard. For crystalline derivatives, slow evaporation from ethyl acetate or DMF yields X-ray-quality crystals . Recrystallization in ethanol/water mixtures (1:1 v/v) can further enhance purity, particularly for air-sensitive intermediates .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of 1H-pyrazole in cross-coupling reactions, and which catalytic systems are most effective?

  • Answer : The bromomethyl substituent acts as an electrophilic site for nucleophilic substitution or Suzuki-Miyaura cross-coupling. Palladacycles derived from pyrazoles (e.g., cyclopalladated complexes) enable C–H activation, as seen in 3,5-diphenyl-1-(3-trifluoromethylphenyl)-1H-pyrazole, which underwent C–H functionalization with 85% yield using Pd(OAc)₂ . Catalytic systems with ligands like PPh₃ or Xantphos enhance efficiency in coupling with aryl boronic acids .

Q. What strategies address contradictory data in biological activity assays for this compound derivatives?

  • Answer : Contradictions often arise from tautomerism or solvent-dependent conformational changes. For example, antiproliferative activity discrepancies in pyrazole derivatives were resolved by comparing regioisomers (3- vs. 4-substituted) and conducting tubulin polymerization assays to confirm mechanistic targets . Dose-response curves (IC₅₀ values) and molecular docking (e.g., colchicine-binding site validation) further clarify structure-activity relationships (SAR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.